3'-[2-(2-methoxyphenyl)ethyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
3’-[2-(2-methoxyphenyl)ethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features an indole and quinazoline moiety, both of which are significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[2-(2-methoxyphenyl)ethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3’-[2-(2-methoxyphenyl)ethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxygenated derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
3’-[2-(2-methoxyphenyl)ethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-[2-(2-methoxyphenyl)ethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives with biological activities.
Quinazoline derivatives: Known for their anticancer and antimicrobial properties.
Uniqueness
3’-[2-(2-methoxyphenyl)ethyl]-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro structure, which imparts distinct three-dimensional properties and reactivity compared to other indole or quinazoline derivatives . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3'-[2-(2-methoxyphenyl)ethyl]spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
InChI |
InChI=1S/C24H21N3O3/c1-30-21-13-7-2-8-16(21)14-15-27-22(28)17-9-3-5-11-19(17)26-24(27)18-10-4-6-12-20(18)25-23(24)29/h2-13,26H,14-15H2,1H3,(H,25,29) |
InChI Key |
ASLBQHSTYMQDKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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